molecular formula C13H18BrNOS B3150955 4-(3-((4-Bromophenyl)thio)propyl)morpholine CAS No. 69967-53-9

4-(3-((4-Bromophenyl)thio)propyl)morpholine

Cat. No. B3150955
CAS RN: 69967-53-9
M. Wt: 316.26 g/mol
InChI Key: PAWAQFXEPDKASW-UHFFFAOYSA-N
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Description

“4-(3-((4-Bromophenyl)thio)propyl)morpholine” is a chemical compound with the CAS Number: 1133116-11-6 . It has a molecular weight of 284.2 . The IUPAC name for this compound is 4-[3-(3-bromophenyl)propyl]morpholine .


Molecular Structure Analysis

The molecular formula of “4-(3-((4-Bromophenyl)thio)propyl)morpholine” is C13H18BrNO . The InChI code for this compound is 1S/C13H18BrNO/c14-13-5-1-3-12(11-13)4-2-6-15-7-9-16-10-8-15/h1,3,5,11H,2,4,6-10H2 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(3-((4-Bromophenyl)thio)propyl)morpholine” include a molecular weight of 284.2 . Other specific properties such as boiling point, melting point, and solubility were not found in the search results.

Safety and Hazards

Safety data suggests that dust formation should be avoided and contact with skin and eyes should be prevented. Use of personal protective equipment and chemical impermeable gloves is recommended. Adequate ventilation should be ensured and all sources of ignition should be removed .

Future Directions

While specific future directions for “4-(3-((4-Bromophenyl)thio)propyl)morpholine” are not available in the search results, morpholine derivatives have been the focus of research due to their confirmed biological and pharmacological activities . These compounds have shown antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities . Therefore, “4-(3-((4-Bromophenyl)thio)propyl)morpholine” could potentially be explored in these areas in future research.

Mechanism of Action

Target of Action

The primary target of 4-(3-((4-Bromophenyl)thio)propyl)morpholine is Acetylcholinesterase (AchE) . AchE is a principal enzyme that hydrolyzes acetylcholine in the cholinergic nervous system of both vertebrates and invertebrates . It plays a crucial role in the transmission of nerve pulses in both mammals and fish .

Mode of Action

The compound interacts with its target, AchE, and affects its activity . The reduced activity of AchE affects the normal transmission of nerve pulses, leading to dramatic behavioral changes, body movement impairment, and even a reduced number of survival organisms .

Biochemical Pathways

The compound affects the biochemical pathways related to the production of reactive oxygen species (ROS) and free radicals . These compounds increase dramatically under cellular damage . Overexpression of ROS has been linked to disease development .

Result of Action

The action of 4-(3-((4-Bromophenyl)thio)propyl)morpholine results in the formation of unstable molecules from lipid peroxides, which degrade rapidly to form a secondary product termed malondialdehyde (MDA) . MDA is a common biomarker for cells and tissue oxidative injury .

Action Environment

The action, efficacy, and stability of 4-(3-((4-Bromophenyl)thio)propyl)morpholine can be influenced by various environmental factors. For instance, the presence of dust can affect the compound’s action . Moreover, the compound should be handled with care to avoid contact with skin and eyes, and adequate ventilation should be ensured .

properties

IUPAC Name

4-[3-(4-bromophenyl)sulfanylpropyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNOS/c14-12-2-4-13(5-3-12)17-11-1-6-15-7-9-16-10-8-15/h2-5H,1,6-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAWAQFXEPDKASW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCSC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-((4-Bromophenyl)thio)propyl)morpholine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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